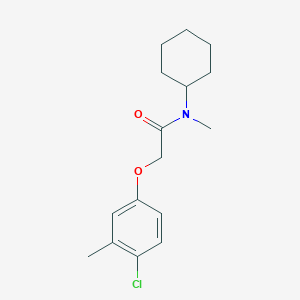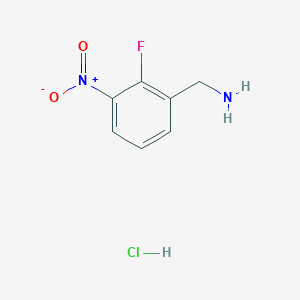
2-(4-chlorophenyl)-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-(4-chlorophenyl)-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide is a chemical entity that appears to be a derivative of acetamide with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as chlorophenyl groups, acetamide linkages, and heterocyclic structures, which are often synthesized for their potential biological activities.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions starting from various substituted or unsubstituted aromatic organic acids, which are converted into esters, hydrazides, and then further cyclized or reacted with other reagents to obtain the target compounds . For example, the synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide involves stirring 5-substituted-1,3,4-oxadiazole-2-thiols with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide in DMF and NaH . Similarly, cyclization of N-arylidene-2-(acetamido)-3-(4-chlorophenyl)acrylohydrazides with acetic anhydride yields imidazolin-5-one compounds .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are typically confirmed using spectroscopic techniques such as IR, 1H-NMR, and mass spectrometry . These methods provide information about the functional groups present, the molecular framework, and the molecular weight, which are crucial for verifying the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are characterized by the formation of heterocyclic structures, such as oxadiazoles, imidazolines, and thiosemicarbazides . These reactions often involve cyclization steps, nucleophilic substitutions, and condensation reactions, which are common in the synthesis of complex organic molecules with potential pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds, such as solubility, melting points, and stability, are not explicitly mentioned in the provided papers. However, these properties are typically influenced by the molecular structure and functional groups present in the compound. For instance, the presence of chlorophenyl groups and acetamide linkages can affect the compound's polarity, solubility in organic solvents, and reactivity towards biological targets .
Relevant Case Studies
The papers provided do not include specific case studies on the compound of interest. However, they do report on the biological screening of related compounds, such as their activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase , or their anticonvulsant activity evaluated using a PTZ-induced seizures model in mice . These studies are crucial for understanding the potential therapeutic applications of the synthesized compounds and guiding further modifications to enhance their biological efficacy.
Aplicaciones Científicas De Investigación
Spectroscopic and Quantum Mechanical Studies
Compounds with structural similarities to the specified chemical have been synthesized and studied for their vibrational spectra and electronic properties. For example, bioactive benzothiazolinone acetamide analogs have shown potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency and free energy of electron injection. Additionally, their non-linear optical (NLO) activity has been explored, indicating potential applications in photonics and electro-optical devices (Mary et al., 2020).
Antimicrobial Activity
Derivatives of chlorophenyl acetamides have been synthesized and evaluated for their antibacterial activity against various bacterial strains. These studies provide a foundation for developing new antimicrobial agents, suggesting potential for the specified compound in similar applications (Desai et al., 2008).
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O/c22-16-8-5-14(6-9-16)12-21(25)23-13-15-7-10-20-18(11-15)17-3-1-2-4-19(17)24-20/h5-11,24H,1-4,12-13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCUVTJGJMPFED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-methylbutanoic acid](/img/structure/B2520487.png)
![4-methyl-N-{3-methyl-1-oxo-1-[4-(pyridin-2-yl)piperazin-1-yl]butan-2-yl}cyclohexanecarboxamide](/img/structure/B2520489.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(morpholin-4-yl)acetamide](/img/structure/B2520494.png)
![5-Thieno[3,2-d]pyrimidin-4-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2520495.png)
![(6-methoxy-1H-indol-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2520496.png)
![2-(1-Methylindol-3-yl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2520497.png)






